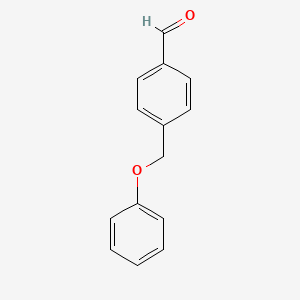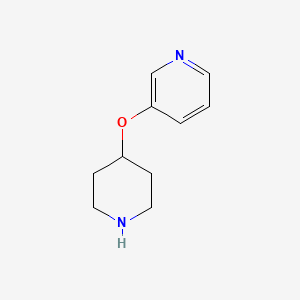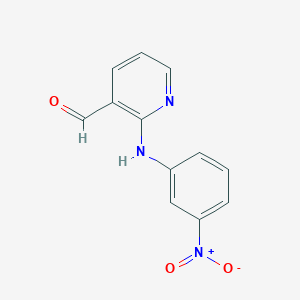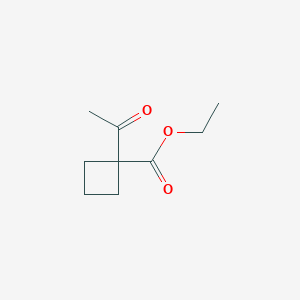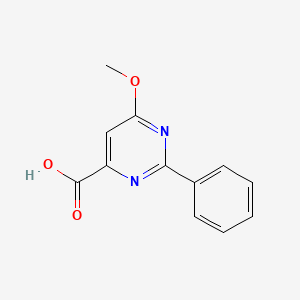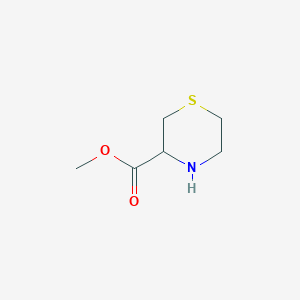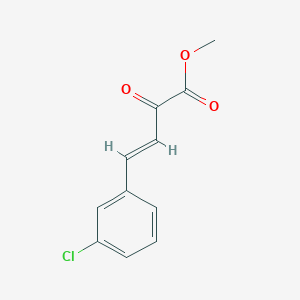
methyl (3E)-4-(3-chlorophenyl)-2-oxobut-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, a description of a chemical compound includes its molecular formula, structural formula, and IUPAC name. It may also include information about the functional groups present in the molecule and its molecular weight .
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, flammability, and types of reactions the compound can undergo .Scientific Research Applications
Environmental Impact and Toxicity
Chlorophenols in the Aquatic Environment : Chlorophenols, including 3-chlorophenol, a related compound to methyl (3E)-4-(3-chlorophenyl)-2-oxobut-3-enoate, have been evaluated for their toxicity and environmental impact. These compounds exhibit moderate toxic effects to mammalian and aquatic life, with potential for considerable toxicity to fish upon long-term exposure. The persistence of chlorophenols in the environment varies, with a low to moderate potential depending on the presence of biodegrading microflora and environmental conditions. Bioaccumulation is expected to be low, although these compounds have a strong organoleptic effect Krijgsheld & Gen, 1986.
Toxic Effects of Chlorophenols in Fish : Further detailing the environmental impact, chlorophenols are highlighted for their ubiquity as contaminants, leading to acute and chronic toxic effects on aquatic organisms. They cause oxidative stress, affect the immune system by altering cell counts and suppressing immune responses, disrupt endocrine functions, and at higher concentrations, induce apoptosis. These effects underline the potential environmental and ecological risks associated with such compounds Ge et al., 2017.
Synthetic Applications
- Bioactive Precursor in Organic Synthesis : Methyl-2-formyl benzoate, though not the exact compound , serves as a bioactive precursor in the synthesis of compounds exhibiting a range of pharmacological activities. This highlights the role of structurally similar compounds in drug development and the synthesis of bioactive molecules. The review discusses various synthetic routes and the importance of such precursors in pharmaceutical applications Farooq & Ngaini, 2019.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
methyl (E)-4-(3-chlorophenyl)-2-oxobut-3-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO3/c1-15-11(14)10(13)6-5-8-3-2-4-9(12)7-8/h2-7H,1H3/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGHGCFUXGDZGK-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C=CC1=CC(=CC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(=O)/C=C/C1=CC(=CC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (3E)-4-(3-chlorophenyl)-2-oxobut-3-enoate | |
CAS RN |
1112238-35-3 |
Source


|
| Record name | methyl (3E)-4-(3-chlorophenyl)-2-oxobut-3-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B1315358.png)
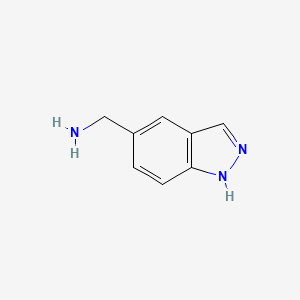
![(7S)-6,7-Dihydro-5H-cyclopenta[B]pyridin-7-amine](/img/structure/B1315361.png)

